molecular formula C5H9BrO2 B1588587 methyl (2S)-3-bromo-2-methylpropanoate CAS No. 98190-85-3

methyl (2S)-3-bromo-2-methylpropanoate

Cat. No.: B1588587
CAS No.: 98190-85-3
M. Wt: 181.03 g/mol
InChI Key: FKWNAVCXZSQYTA-SCSAIBSYSA-N
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Description

Methyl (2S)-3-bromo-2-methylpropanoate is a useful research compound. Its molecular formula is C5H9BrO2 and its molecular weight is 181.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Properties

IUPAC Name

methyl (2S)-3-bromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWNAVCXZSQYTA-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420478
Record name Methyl (2S)-3-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98190-85-3
Record name Methyl (2S)-3-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Methyl (S)-3-bromo-2-methylpropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of methyl (2S)-3-bromo-2-methylpropanoate influence the enantioselectivity of Pseudomonas fluorescens esterase (PFE)?

A: The research paper focuses on how mutations in PFE, rather than modifications to the this compound substrate, affect enantioselectivity. The study found that mutations distant from the active site of PFE, specifically at positions Thr230, Asp158, and Leu181, can moderately increase the enzyme's enantioselectivity towards this specific substrate. [] This suggests that the substrate's interaction with the enzyme's active site can be indirectly influenced by changes in the overall protein structure, even at distant locations. Further research focusing on substrate modifications and computational modeling would be needed to fully understand the structure-activity relationship.

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